molecular formula C17H17ClN2O4S B5045318 Pyridin-3-yl 1-(4-chlorophenyl)sulfonylpiperidine-4-carboxylate

Pyridin-3-yl 1-(4-chlorophenyl)sulfonylpiperidine-4-carboxylate

Cat. No.: B5045318
M. Wt: 380.8 g/mol
InChI Key: UTQGMSHWFPEYFQ-UHFFFAOYSA-N
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Description

Pyridin-3-yl 1-(4-chlorophenyl)sulfonylpiperidine-4-carboxylate is a complex organic compound that features a pyridine ring, a chlorophenyl group, a sulfonyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridin-3-yl 1-(4-chlorophenyl)sulfonylpiperidine-4-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Pyridin-3-yl 1-(4-chlorophenyl)sulfonylpiperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Palladium-catalyzed cross-coupling reactions using reagents like boronic acids or halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of Pyridin-3-yl 1-(4-chlorophenyl)sulfonylpiperidine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain kinases involved in cell proliferation, leading to anti-cancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyridin-3-yl 1-(4-chlorophenyl)sulfonylpiperidine-4-carboxylate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential as a drug scaffold make it a valuable compound in scientific research.

Properties

IUPAC Name

pyridin-3-yl 1-(4-chlorophenyl)sulfonylpiperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O4S/c18-14-3-5-16(6-4-14)25(22,23)20-10-7-13(8-11-20)17(21)24-15-2-1-9-19-12-15/h1-6,9,12-13H,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTQGMSHWFPEYFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)OC2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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